GSK-J4
Übersicht
Beschreibung
GSK-J4 ist ein potenter Inhibitor von Histon-Demethylasen, der speziell auf das Jumonji-Domänen-enthaltenden Protein D3 (JMJD3) und das ubiquitär transkribierte Tetratricopeptid-Repeat auf Chromosom X (UTX) abzielt. Diese Enzyme sind für die Demethylierung von trimethyliertem Lysin 27 am Histon H3 (H3K27me3) verantwortlich, einer Modifikation, die mit der Gen-Stilllegung verbunden ist. Durch die Hemmung dieser Enzyme kann this compound die H3K27me3-Spiegel erhöhen, was zu Veränderungen der Genexpression führt, die verschiedene zelluläre Prozesse beeinflussen können .
Herstellungsmethoden
This compound wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Syntheseroute beinhaltet typischerweise die Herstellung von Zwischenverbindungen, die dann bestimmten Reaktionsbedingungen unterzogen werden, um das Endprodukt zu erhalten. Der Prozess umfasst Schritte wie Kondensationsreaktionen, Cyclisierung und Reinigung. Industrielle Produktionsmethoden können die Optimierung dieser Schritte umfassen, um die Ausbeute und Reinheit zu erhöhen, sowie die Verwendung von fortschrittlichen Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung .
Wissenschaftliche Forschungsanwendungen
GSK-J4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von Histon-Demethylasen in der epigenetischen Regulation zu untersuchen.
Biologie: Wird in der Forschung eingesetzt, um die Mechanismen der Genexpression und -regulation zu verstehen.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen in der Krebsbehandlung untersucht, da es Apoptose induzieren und die Zellproliferation in verschiedenen Krebszelllinien hemmen kann.
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf epigenetische Modifikationen abzielen .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität von JMJD3 und UTX hemmt, was zu einem Anstieg der H3K27me3-Spiegel führt. Diese Modifikation ist mit der Gen-Stilllegung verbunden, und ihre Hochregulierung kann zu Veränderungen der Genexpression führen, die verschiedene zelluläre Prozesse beeinflussen. Die Verbindung induziert endoplasmatisches Retikulum-Stress-assoziierte Apoptose und kann sich auf Signalwege auswirken, die an der Zellzyklusregulation, der DNA-Schadensreparatur und dem oxidativen Stress beteiligt sind .
Wirkmechanismus
Target of Action
GSK-J4, also known as ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate, primarily targets the histone demethylase enzymes KDM6B (also known as JMJD3) and KDM6A (also known as UTX) . These enzymes are responsible for the demethylation of tri-methylated histone H3 lysine 27 (H3K27me3), a marker associated with gene silencing .
Mode of Action
This compound inhibits the activity of KDM6B/JMJD3 and KDM6A/UTX, leading to an increase in the global level of H3K27me3 . This results in the down-regulation of certain genes, including critical cancer-promoting HOX genes .
Biochemical Pathways
The inhibition of KDM6B/JMJD3 and KDM6A/UTX by this compound affects various biochemical pathways. It leads to the down-regulation of DNA replication and cell-cycle-related pathways . The compound also targets pathways related to cell apoptosis, cell cycle, invasion, migration, DNA damage repair, metabolism, oxidative stress, and stemness .
Pharmacokinetics
It is rapidly hydrolyzed by macrophage esterases to GSK-J1, the active form of the drug .
Result of Action
The action of this compound leads to significant molecular and cellular effects. It reduces the proliferation and colony-forming ability of cells . This compound treatment significantly induces cell apoptosis and cell-cycle arrest . It also displays a synergistic effect with cytosine arabinoside .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness can be enhanced when used in combination with other anticancer drugs . .
Biochemische Analyse
Biochemical Properties
GSK-J4 has been shown to interact with the enzymes JMJD3/KDM6B and UTX/KDM6A, inhibiting their activity and leading to an increase in the levels of the histone mark H3K27me3 . This histone mark is associated with gene silencing, and its upregulation can affect the expression of various genes involved in cell proliferation, apoptosis, and other cellular processes .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, it has been shown to reduce cell viability and arrest cell cycle progression in acute myeloid leukemia (AML) cells . It also enhances the expression of apoptosis-related proteins and inhibits the PKC-a/p-Bcl2 pathway to promote cell apoptosis . Furthermore, this compound has been shown to upregulate the expression of genes involved in glutamine/glutamate transport and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the enzymes JMJD3/KDM6B and UTX/KDM6A, inhibiting their activity and leading to an increase in the levels of the histone mark H3K27me3 . This results in the downregulation of cell-cycle progression genes and the upregulation of genes involved in glutamine/glutamate transport and metabolism . It also inhibits the PKC-a/p-Bcl2 pathway, promoting cell apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have significant effects over time. For instance, it has been found to reduce cell viability and arrest cell cycle progression in AML cells over time . It also enhances the expression of apoptosis-related proteins and inhibits the PKC-a/p-Bcl2 pathway to promote cell apoptosis over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For instance, it has been shown to attenuate disease progression in a human AML xenograft mouse model
Metabolic Pathways
This compound has been shown to affect various metabolic pathways. For instance, it upregulates the expression of genes involved in glutamine/glutamate transport and metabolism . This can affect metabolic flux and metabolite levels, potentially influencing various cellular processes.
Vorbereitungsmethoden
GSK-J4 is synthesized through a multi-step chemical process. The synthetic route typically involves the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. The process includes steps such as condensation reactions, cyclization, and purification. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
GSK-J4 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zu reduzierten Formen führen.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. .
Vergleich Mit ähnlichen Verbindungen
GSK-J4 ist einzigartig in seiner Fähigkeit, JMJD3 und UTX selektiv zu hemmen, was es zu einem wertvollen Werkzeug für die Untersuchung der Rolle dieser Enzyme in der epigenetischen Regulation macht. Ähnliche Verbindungen umfassen:
GSK-J1: Das zellpermeable Prodrug von this compound, das auch ein Inhibitor von JMJD3 und UTX ist.
JIB-04: Ein weiterer Histon-Demethylase-Inhibitor mit einem anderen Zielprofil.
ML324: Ein Histon-Demethylase-Inhibitor mit einer breiteren Palette von Zielen. Im Vergleich zu diesen Verbindungen zeichnet sich this compound durch seine Selektivität und Potenz bei der Hemmung von JMJD3 und UTX aus
Biologische Aktivität
GSK-J4 is a selective inhibitor of the Jumonji domain-containing protein 3 (JMJD3), a histone demethylase that specifically targets trimethylated lysine 27 on histone H3 (H3K27me3). This compound has garnered attention for its potential therapeutic applications in various diseases, particularly cancer and inflammatory conditions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and implications for treatment.
This compound functions primarily by inhibiting JMJD3, leading to an increase in H3K27me3 levels. This modification is associated with gene repression, influencing cellular processes such as apoptosis, proliferation, and inflammation.
- Histone Modification : this compound effectively reduces the enzymatic activity of JMJD3, resulting in elevated levels of H3K27me3 in glioma cells (U87 and U251), which correlates with decreased expression of oncogenes and tumor-promoting factors .
- Apoptosis Induction : In glioma cell lines, this compound has been shown to significantly induce apoptosis. Flow cytometry analysis revealed a marked increase in apoptotic cells following treatment with this compound, while normal human cerebral microvascular endothelial cells (hCMEC) showed no significant change in apoptotic rates .
Biological Activity in Cancer Models
This compound has demonstrated anti-tumor efficacy across various cancer types:
- Glioma : this compound selectively inhibits proliferation and migration of glioma cells while inducing apoptosis. Its effectiveness appears to be particularly pronounced in cells overexpressing JMJD3 .
- Lung Adenocarcinoma : A study indicated that oncogenic KRAS mutations sensitize lung adenocarcinoma cells to this compound treatment. The compound enhances the expression of stress-related genes through the activation of the ATF4 pathway, leading to increased cell-cycle arrest and apoptosis .
- Acute Lymphoblastic Leukemia : this compound has also shown potential as a therapeutic agent against T-cell acute lymphoblastic leukemia by inhibiting UTX, another demethylase involved in H3K27 regulation .
Cardioprotective Effects
Recent studies have highlighted the cardioprotective properties of this compound:
- Palmitic Acid-Induced Injury : In models of cardiomyocyte injury induced by palmitic acid (PA), this compound significantly reduced lactate dehydrogenase (LDH) release, indicating decreased cell damage. The compound exhibited protective effects at both low (2.5 μM) and high (10 μM) concentrations .
Inflammatory Conditions
This compound's role extends into immunology, particularly concerning inflammatory responses:
- Sepsis Model : In a mouse model of early sepsis, this compound treatment reduced pro-inflammatory cytokine production (e.g., IL-1β) and protected against septic death. This effect was mediated through the upregulation of miR-146a, which plays a critical role in modulating inflammatory responses .
- Inflammatory Colitis : this compound has been shown to ameliorate symptoms in a dextran sodium sulfate-induced colitis model by reducing gut inflammation and altering T-cell populations within the gut mucosa. Notably, it decreased Th17 cell frequencies while increasing regulatory T-cells (Tregs), suggesting a shift towards an anti-inflammatory profile .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
Eigenschaften
IUPAC Name |
ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKCKEHGXNWYMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025774 | |
Record name | Ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373423-53-0 | |
Record name | Ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-{[2-(pyridin-2-yl)-6-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)pyrimidin-4-yl]amino}propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.